
3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid often involves sequential reactions such as halolactonization followed by hydroxylation. An efficient synthesis approach has been demonstrated through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, producing 4-Halo-5-hydroxyfuran-2(5H)-ones with iodine or copper halides as reagents (Ma, Wu, & Shi, 2004). Another synthesis path involves the reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, indicating the versatility of the core structure in generating various derivatives (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Molecular Structure Analysis
The molecular structure of these compounds often showcases interesting features, such as the presence of halogens which significantly influence the chemical behavior and properties of the molecules. For instance, X-ray crystallography studies provide insights into the structural aspects of the synthesized compounds, shedding light on their stereochemistry and molecular conformations. The crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, highlights the role of substituents in determining the overall stability and reactivity of such molecules (Chen et al., 2016).
Chemical Reactions and Properties
Compounds similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid undergo various chemical reactions, reflecting their reactive nature and chemical versatility. For example, the reaction with different amino acids to produce novel derivatives showcases the compound's ability to participate in condensation reactions, highlighting its potential utility in synthesizing bioactive molecules with anti-inflammatory properties (Reddy, Reddy, & Raju, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial Activity
A study explored the chlorination, bromination, and condensation reactions of a compound related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, leading to the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones. These compounds were screened for their in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Hassanin & Ibrahim, 2012).
Synthesis of Heterocyclic Compounds
Research on 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, a compound structurally similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, focused on its chemical behavior towards various condensation reactions. This study contributed to the synthesis of new heterocyclic derivatives, hinting at possible applications in pharmaceuticals and organic chemistry (Ibrahim et al., 2010).
Pharmaceutical Research
- Synthesis of Side Chain-Modified Iodothyronines: Research conducted in 1988 involved the synthesis of side chain-modified iodothyronines, including derivatives structurally related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid. These compounds were synthesized for studying thyroid hormone metabolism and to understand the structure-activity relationships of iododiphenylether derivatives (Han et al., 1988).
Chemical Synthesis Techniques
Enantioselective Reduction Methods
Research on the enantioselective reduction of 3-Aryl-2-oxo-propanoic Acids, closely related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, compared enzymatic and transition-metal-catalyzed methods. These studies are significant for the synthesis of optically active compounds, which are crucial in medicinal chemistry (Lüttenberg et al., 2013).
Dearomatization Strategy in Synthesis
A study demonstrated the use of oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, structurally similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, in a cascade transition-metal catalyzed process. This approach was used to prepare furoquinolinone and angelicin derivatives, showing potential in organic synthesis and pharmaceutical development (Ye, Zhang, & Fan, 2012).
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLBTUUWSVGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228649 | |
| Record name | Hydroxydiiodophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid | |
CAS RN |
780-00-7 | |
| Record name | Hydroxydiiodophenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydiiodophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



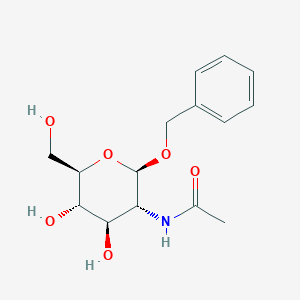
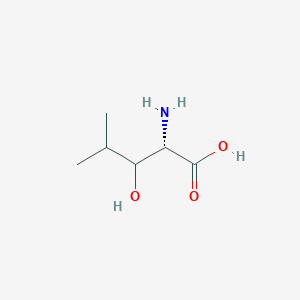



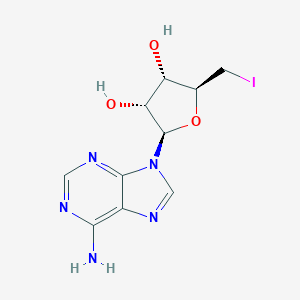
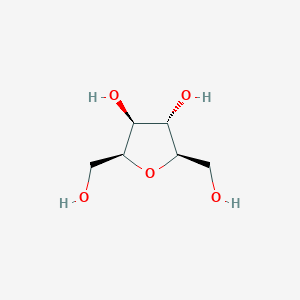

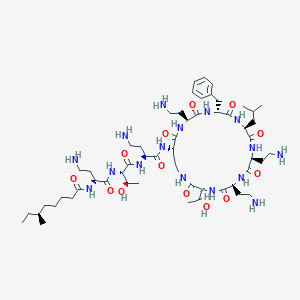
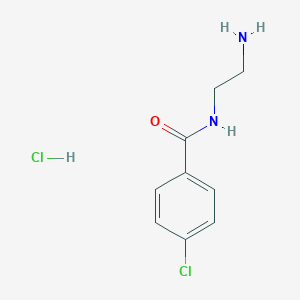
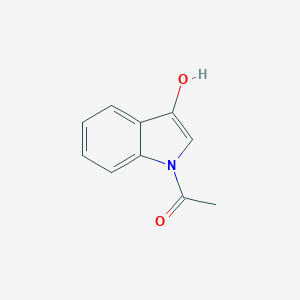
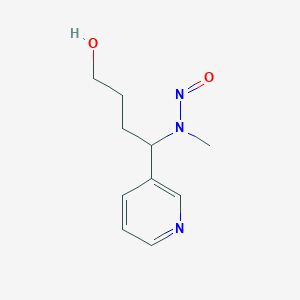

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)